molecular formula C16H26ClNO B1441186 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride CAS No. 1146956-96-8

2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride

Cat. No.: B1441186
CAS No.: 1146956-96-8
M. Wt: 283.83 g/mol
InChI Key: ICSPDSQTLWPAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride is a synthetic compound belonging to the class of piperidines. It is a white crystalline powder with the molecular formula C20H33ClN2O. This compound was first synthesized in 2002 by Pfizer Inc. as a potential therapeutic drug for the treatment of psychiatric and neurological disorders.

Scientific Research Applications

2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated as a potential therapeutic agent for psychiatric and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride involves multiple steps. The initial step typically involves the alkylation of 2-(tert-Butyl)phenol with 4-chloromethylpiperidine under basic conditions to form the ether linkage. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an aprotic solvent like dimethylformamide or acetonitrile. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinylmethyl group can be replaced by other nucleophiles such as halides, thiols, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter systems, particularly the dopamine and serotonin receptors. This modulation can lead to changes in neuronal signaling and behavior, making it a potential candidate for the treatment of psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether
  • 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether acetate
  • 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether sulfate

Uniqueness

2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride is unique due to its specific interaction with dopamine and serotonin receptors, which distinguishes it from other similar compounds. Its hydrochloride form also enhances its solubility and stability, making it more suitable for pharmaceutical applications.

Properties

IUPAC Name

4-[(2-tert-butylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-16(2,3)14-6-4-5-7-15(14)18-12-13-8-10-17-11-9-13;/h4-7,13,17H,8-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSPDSQTLWPAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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